N-(4-chlorophenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide
Overview
Description
N-(4-chlorophenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide, also known as CP-544326, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a key role in the regulation of inflammation and immune responses in the body.
Mechanism of Action
N-(4-chlorophenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide is a selective inhibitor of PDE4, which is an enzyme that plays a key role in the regulation of inflammation and immune responses in the body. By inhibiting PDE4, N-(4-chlorophenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide increases the levels of cyclic adenosine monophosphate (cAMP), which is a signaling molecule that plays a key role in the regulation of immune responses. This leads to a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in animal models of inflammation. It has also been shown to reduce airway hyperresponsiveness and mucus production in animal models of asthma and COPD. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-chlorophenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide is its selectivity for PDE4, which reduces the risk of off-target effects. It has also been shown to have good oral bioavailability and pharmacokinetic properties. However, one of the limitations of N-(4-chlorophenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide is its potential for toxicity, particularly in the liver. It has also been shown to have limited efficacy in some animal models of inflammation.
Future Directions
There are several future directions for the study of N-(4-chlorophenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide. One area of research is the development of more selective PDE4 inhibitors with reduced toxicity. Another area of research is the study of N-(4-chlorophenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide in combination with other anti-inflammatory agents, such as corticosteroids, to enhance its efficacy. Finally, the potential use of N-(4-chlorophenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide in the treatment of neuroinflammatory diseases such as Alzheimer's disease and multiple sclerosis warrants further investigation.
Scientific Research Applications
N-(4-chlorophenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has been extensively studied for its potential therapeutic applications in various inflammatory and immune-related diseases. It has been shown to be effective in reducing inflammation in animal models of asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). It has also been studied for its potential use in the treatment of neuroinflammatory diseases such as Alzheimer's disease and multiple sclerosis.
properties
IUPAC Name |
N-(4-chlorophenyl)-N-(1-oxo-1-piperidin-1-ylpropan-2-yl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-12(15(19)17-10-4-3-5-11-17)18(22(2,20)21)14-8-6-13(16)7-9-14/h6-9,12H,3-5,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDPSXZNLYZRCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1)N(C2=CC=C(C=C2)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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